5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-o-phenylenediamine and a sulfinic acid derivative.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major product is the corresponding sulfonic acid derivative.
Reduction: The major product is the corresponding thiol derivative.
Substitution: The major products are the substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the methoxy group and the sulfinic acid moiety can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-benzo[d]imidazole-2-thiol
- 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
- 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
- 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is unique due to the presence of the sulfinic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may have different functional groups, such as thiol or carboxylic acid, which can influence their chemical behavior and applications.
Properties
Molecular Formula |
C8H8N2O3S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
6-methoxy-1H-benzimidazole-2-sulfinic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-13-5-2-3-6-7(4-5)10-8(9-6)14(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI Key |
AZUQLFOUEPRHJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.